molecular formula C12H16N4OS B2907025 2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2097895-57-1

2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

Cat. No.: B2907025
CAS No.: 2097895-57-1
M. Wt: 264.35
InChI Key: MWQHFXYUKDYPNL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the thiophene and triazole precursors. One common synthetic route includes the following steps:

  • Thiophene Derivative Synthesis: : Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-bromoacetophenone with elemental sulfur and ammonia.

  • Triazole Formation: : The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Amide Bond Formation: : The final step involves the formation of the amide bond between the triazole derivative and the dimethylated propanamide group. This can be achieved through standard amide coupling reactions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form aminotriazoles.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the triazole or thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Aminotriazoles.

  • Substitution: : Various substituted triazoles or thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can be used to study the interaction of small molecules with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(1H-1,2,3-triazol-4-ylmethyl)propanamide: : Lacks the thiophene ring.

  • 2,2-Dimethyl-N-(thiophen-2-ylmethyl)propanamide: : Lacks the triazole ring.

  • 1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-ylmethylamine: : Lacks the dimethylated propanamide group.

Uniqueness

2,2-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is unique due to the combination of the thiophene and triazole rings, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-12(2,3)11(17)13-7-9-8-16(15-14-9)10-5-4-6-18-10/h4-6,8H,7H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQHFXYUKDYPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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